4-(benzylsulfonyl)-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)butanamide
Description
Properties
IUPAC Name |
4-benzylsulfonyl-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O6S/c25-19(7-4-12-31(26,27)14-15-5-2-1-3-6-15)22-21-24-23-20(30-21)16-8-9-17-18(13-16)29-11-10-28-17/h1-3,5-6,8-9,13H,4,7,10-12,14H2,(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGNPAEQVFQJXLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)CCCS(=O)(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been reported to have antibacterial properties, suggesting that the compound might interact with bacterial proteins or enzymes that are essential for bacterial growth and survival.
Mode of Action
Based on the structure and known activities of similar compounds, it can be hypothesized that it may inhibit the function of target proteins or enzymes in bacteria, leading to a disruption in their normal biological processes.
Biochemical Pathways
Given its potential antibacterial properties, it may interfere with essential biochemical pathways in bacteria, such as cell wall synthesis, protein synthesis, or dna replication.
Pharmacokinetics
Similar compounds are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces. These properties can impact the bioavailability of the compound, determining how much of the administered dose reaches the site of action.
Biological Activity
The compound 4-(benzylsulfonyl)-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)butanamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, emphasizing its anticancer properties and other pharmacological effects based on recent studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a complex structure that includes a sulfonamide group, an oxadiazole ring, and a dihydrobenzo[dioxin] moiety. The presence of these functional groups is significant for its biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety. For instance, derivatives similar to the target compound have shown promising results against various cancer cell lines:
- Cell Lines Tested : HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of histone deacetylases (HDACs) and interference with cancer cell proliferation pathways. For example, compounds with a similar structure have been noted to disrupt cell cycle progression and induce apoptosis in cancer cells .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HCT-116 | 10.23 | HDAC inhibition |
| Compound B | MCF-7 | 20.25 | Apoptosis induction |
| Target Compound | HeLa | TBD | TBD |
Antimicrobial Activity
In addition to anticancer properties, there is emerging evidence suggesting antimicrobial activity associated with similar sulfonamide derivatives. For example:
- Bacterial Strains Tested : Xanthomonas oryzae (rice bacterial blight), Pseudomonas syringae.
- Results : Certain derivatives exhibited moderate antibacterial activity with EC50 values ranging from 12.85 to 40.71 µg/mL against different strains .
Case Studies
-
Case Study on Anticancer Activity : A study evaluated a series of oxadiazole derivatives, including those structurally related to our target compound. The results indicated that modifications in the benzyl group significantly affected cytotoxicity against MCF-7 cells .
- Findings : Compounds with electron-withdrawing groups on the benzyl moiety showed enhanced activity.
-
Case Study on Antimicrobial Efficacy : Research on sulfonamide derivatives illustrated their effectiveness against various bacterial strains. Compounds with longer alkyl chains demonstrated improved antibacterial properties due to increased lipophilicity .
- Findings : The optimal length for alkyl chains was identified as n=10 for maximal efficacy against Xanthomonas oryzae.
Scientific Research Applications
Antidiabetic Activity
Recent studies have shown that derivatives of sulfonamides exhibit significant antidiabetic effects. For instance, a related class of benzenesulfonamide derivatives was synthesized and evaluated for their hypoglycemic activity in streptozotocin-induced diabetic rat models. These compounds demonstrated notable efficacy in lowering blood glucose levels compared to glibenclamide, a standard antidiabetic drug .
Table 1: Antidiabetic Activity of Sulfonamide Derivatives
| Compound ID | Blood Glucose Reduction (%) | Dose (mg/Kg) |
|---|---|---|
| Compound 12 | 32.7 | 100 |
| Compound 13 | 28.5 | 100 |
| Glibenclamide | 32.7 | 5 |
Anticancer Properties
The compound has also been investigated for its anticancer potential. Research indicates that benzenesulfonamide derivatives can inhibit carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors . A study reported that certain derivatives showed IC50 values ranging from 10.93 to 25.06 nM against CA IX, indicating strong inhibitory effects . Furthermore, these compounds induced apoptosis in cancer cell lines such as MDA-MB-231.
Table 2: Anticancer Activity of Benzenesulfonamide Derivatives
| Compound ID | CA IX Inhibition (IC50 nM) | Apoptosis Induction Factor |
|---|---|---|
| Compound A | 10.93 | 22-fold |
| Compound B | 25.06 | - |
Antibacterial and Anti-biofilm Activity
The antimicrobial properties of sulfonamide derivatives have been extensively studied. These compounds are known to inhibit bacterial growth by targeting various metabolic pathways. In vitro studies have demonstrated that certain derivatives significantly reduce bacterial viability and biofilm formation . The mechanism often involves the inhibition of carbonic anhydrases present in bacteria, which are crucial for their survival.
Table 3: Antimicrobial Activity of Selected Compounds
| Compound ID | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | E. coli | 5 μg/mL |
| Compound D | S. aureus | 10 μg/mL |
Q & A
Q. Q1. What are the optimal synthetic routes and purification strategies for 4-(benzylsulfonyl)-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)butanamide?
Answer: The synthesis of this compound involves multi-step reactions, typically starting with the preparation of the 1,3,4-oxadiazole core. A common approach includes:
Cyclization of acylhydrazides with carbodiimides or using HATU/DIPEA coupling agents under reflux conditions (e.g., DMF, 80°C, 12 hours) to form the oxadiazole ring .
Sulfonylation : Introducing the benzylsulfonyl group via nucleophilic substitution, often using triethylamine as a base and dichloromethane as a solvent at 0–25°C .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) yields >95% purity. HPLC retention time and ESI-MS are critical for validating purity .
Q. Q2. How can researchers confirm the structural integrity of this compound post-synthesis?
Answer: Use a combination of:
- 1H/13C NMR : Key signals include the oxadiazole C=N (δ 160–165 ppm in 13C NMR) and sulfonyl S=O (δ 3.5–4.0 ppm in 1H NMR for benzylsulfonyl protons) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm error .
- X-ray crystallography (if crystalline): Resolves stereoelectronic effects of the dihydrodioxin and oxadiazole moieties .
Q. Q3. What in vitro assays are suitable for preliminary biological activity screening?
Answer:
- Enzyme inhibition : Test against targets like PARP-1 or COX-2 using fluorescence polarization assays (IC50 determination) .
- Antimicrobial activity : Broth microdilution assays (MIC values) against Gram-positive/negative strains .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HCT-116, IC50 <10 μM suggests therapeutic potential) .
Advanced Research Questions
Q. Q4. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
Answer:
- Core modifications : Replace the dihydrodioxin ring with substituted aryl groups (e.g., 4-fluorophenyl) to assess steric/electronic effects on target binding .
- Sulfonyl group variations : Compare benzylsulfonyl with methylsulfonyl or morpholinosulfonyl derivatives to modulate solubility and potency .
- Pharmacokinetic profiling : Use in vitro microsomal stability assays (human liver microsomes) and LogP measurements to correlate structural changes with metabolic stability .
Q. Q5. What experimental strategies resolve contradictions in biological data across studies?
Answer:
- Dose-response validation : Replicate assays with standardized protocols (e.g., fixed ATP concentrations in kinase assays) to minimize variability .
- Off-target profiling : Use kinome-wide screening or proteome arrays to identify non-specific interactions .
- Crystallographic docking : Map compound binding to target proteins (e.g., PARP-1) to explain discrepancies in IC50 values .
Q. Q6. How can in vivo efficacy and toxicity be evaluated for this compound?
Answer:
- Rodent models : Administer orally (10–50 mg/kg) in xenograft models (e.g., colon cancer) to assess tumor regression and survival rates .
- Toxicokinetics : Measure plasma half-life (t1/2) and organ accumulation via LC-MS/MS. Monitor liver enzymes (ALT/AST) and renal biomarkers (creatinine) .
- BBB permeability : Use in situ brain perfusion assays to evaluate potential CNS toxicity .
Q. Q7. What analytical methods address stability challenges during formulation?
Answer:
- Forced degradation studies : Expose to heat (40°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) to identify degradation products via UPLC-PDA .
- Excipient compatibility : Screen with mannitol, PVP, or cyclodextrins using DSC to detect physical/chemical interactions .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
